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deoxyinosine-3'-CE-

phosphoramidite

Cat. No.: B12950372 Get Quote

2'-Fluoro-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine (DMT-2'-F-dI) is a synthetically modified

nucleoside that serves as a critical building block in the chemical synthesis of therapeutic and

diagnostic oligonucleotides. Its unique combination of a fluorine atom at the 2' position of the

ribose sugar, a bulky dimethoxytrityl (DMT) protecting group at the 5' position, and a

hypoxanthine base (inosine) confers a unique set of chemical properties. These properties are

pivotal for creating nucleic acid-based molecules with enhanced stability, specific binding

affinities, and tailored biological functions.

The strategic incorporation of fluorine into the sugar moiety is a well-established strategy in

medicinal chemistry to modulate the biological and chemical stability of nucleoside analogs.[1]

The 2'-fluoro modification, in particular, has profound effects on the sugar's conformation and

its resistance to enzymatic degradation, making it highly valuable for applications like antisense

therapies, siRNAs, and aptamers.[2] This guide provides a comprehensive analysis of the core

chemical properties of DMT-2'-F-dI, offering field-proven insights into its stability, reactivity, and

characterization for professionals in drug development and nucleic acid research.

Molecular Structure and Physicochemical
Properties
The structure of 2'-fluoro-5'-O-DMT-2'-deoxyinosine is a composite of three key functional

components: the 2'-deoxyinosine core, the 2'-fluoro substituent, and the 5'-O-DMT group. Each
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component imparts distinct chemical characteristics that are fundamental to its application.

Caption: Chemical structure of 2'-fluoro-5'-O-DMT-2'-deoxyinosine.

Table 1: Physicochemical Properties of 2'-Fluoro-5'-O-DMT-2'-deoxyinosine

Property Value Source(s)

Chemical Name
5'-O-(4,4'-dimethoxytrityl)-2'-

fluoro-2'-deoxyinosine
[3]

Synonyms DMT-2'-F-dI [4]

Molecular Formula C31H29FN4O6 [3][5]

Molecular Weight 572.58 g/mol [3]

CAS Number 1951424-83-1 [5]

Appearance White to off-white solid [6]

Purity ≥98.0% (HPLC) [3]

Storage Conditions
2-8°C, protected from light and

moisture
[3]

Impact of Key Functional Groups on Chemical
Behavior
The 2'-Fluoro Modification: A Paradigm of Stability and
Conformation
The introduction of a highly electronegative fluorine atom at the 2'-position of the ribose sugar

is the most influential modification in this molecule, profoundly altering its chemical and

biological properties.[7]

Stereoelectronic Effects and Sugar Pucker: Fluorine's high electronegativity creates a strong

C-F bond and influences the sugar's conformational preference. The 2'-fluoro modification

locks the sugar into a C3'-endo conformation, which is characteristic of RNA, leading to the

adoption of an A-form helix geometry in duplexes.[2] This pre-organization of the sugar
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pucker enhances binding affinity to complementary RNA targets.[2] The dynamic equilibrium

between the 'North' (C3'-endo) and 'South' (C2'-endo) ring conformations is shifted towards

the North form.[7]

Enhanced Nuclease and Metabolic Resistance: The C-F bond is significantly stronger than a

C-H or C-OH bond, which imparts increased stability against chemical and biological

degradation.[1] The presence of the 2'-fluoro group provides substantial protection against

degradation by nucleases, which often require a 2'-hydroxyl group for their activity.[2][8] This

enhanced stability extends the half-life of oligonucleotides in biological systems.[2]

Furthermore, the fluorine substitution slows or even prevents the enzymatic catalysis of the

glycosidic bond, increasing metabolic stability.[7]

Increased Thermal Stability: Oligonucleotides containing 2'-fluoro modifications form more

stable duplexes with complementary RNA strands. This is evidenced by an increase in the

melting temperature (Tm) of approximately 1-2°C per modification compared to natural RNA-

RNA duplexes.[2]

The 5'-O-DMT Protecting Group: A Tool for Synthesis
and Purification
The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of modern solid-phase oligonucleotide

synthesis, serving as a temporary protecting group for the 5'-hydroxyl function.[9]

Acid Lability: The DMT group is renowned for its sensitivity to acid. It can be readily and

quantitatively cleaved under mild acidic conditions, such as with 3% trichloroacetic acid

(TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane.[9][10]

This rapid deprotection step is essential for exposing the 5'-hydroxyl group for the next

coupling cycle in automated synthesis.[2]

Deprotection Mechanism and Cation Scavenging: Acid-catalyzed removal generates a highly

stable dimethoxytrityl cation, which is intensely colored (orange), allowing for

spectrophotometric monitoring of synthesis yield.[11] However, this reactive cation can

potentially cause side reactions, including re-attachment to the nucleoside or modification of

other sensitive groups.[10] To prevent this, scavengers are often not used in solid-phase

synthesis where the cation is washed away, but in solution-phase deprotection, quenching
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with water or an alcohol is necessary to form the colorless triphenylmethanol or a

corresponding ether.[10]

Purification Handle: The lipophilic nature of the DMT group is exploited as a "handle" for the

purification of the final full-length oligonucleotide product by reverse-phase HPLC.[12] The

"DMT-on" product is retained more strongly on the column than shorter, "DMT-off" failure

sequences, allowing for efficient separation.[11]

The Inosine Base: A Universal Binder
Inosine contains the nucleobase hypoxanthine.[13] In the context of oligonucleotides, inosine is

often used as a universal base because it can pair with all four natural bases (A, C, G, and T),

albeit with varying stability. This property is useful in probes and primers designed for regions

of DNA or RNA with sequence ambiguity.

Reactivity, Stability, and Deprotection Protocols
The overall stability of DMT-2'-F-dI is a balance between the robust 2'-fluoro modification and

the labile 5'-DMT group.

Acid Stability: The molecule is highly sensitive to acid due to the DMT group. Standard

deprotection protocols for solid-phase synthesis involve brief exposure to acids like 3% DCA

in dichloromethane.[9] Prolonged exposure to stronger acids can lead to depurination,

especially at the inosine base, which is a known side reaction for purine nucleosides.[9][14]

The 2'-fluoro group itself is stable to these conditions.

Base Stability: The molecule is generally stable under the basic conditions used for the

removal of other protecting groups during oligonucleotide deprotection (e.g., concentrated

ammonium hydroxide). The N-glycosidic bond of 2'-fluorinated nucleosides shows high

stability against degradation.[8]

Enzymatic Stability: As discussed, the 2'-fluoro group confers significant resistance to

degradation by nucleases.[8][15]

Experimental Protocol: DMT Group Removal
(Detritylation)
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This protocol describes the manual detritylation of a DMT-on oligonucleotide in solution

following purification.

Objective: To quantitatively remove the 5'-O-DMT group from the purified oligonucleotide.

Methodology:

Dissolution: Dissolve the dried, DMT-on oligonucleotide in 200-500 µL of 80% aqueous

acetic acid.[11]

Incubation: Incubate the solution at room temperature for 20-30 minutes. The orange color of

the DMT cation will not be prominent as it reacts with water to form the colorless

dimethoxytritanol.[11]

Quenching & Lyophilization: Add an equal volume of 95% ethanol to the solution and

lyophilize to dryness. Repeat the lyophilization from ethanol until all traces of acetic acid are

removed.[11]

Desalting: The resulting pellet contains the detritylated oligonucleotide and dimethoxytritanol.

The byproduct can be removed by a subsequent desalting step, such as using an OPC

cartridge or ethanol precipitation.[11]

Detritylation Workflow

DMT-Oligo (Purified) Add 80% Acetic Acid Incubate 20-30 min H-Oligo + DMT-OH Lyophilize Desalt (e.g., OPC) Final Purified Oligo

Click to download full resolution via product page

Caption: Workflow for manual detritylation of a 5'-DMT protected oligonucleotide.

Analytical Characterization Techniques
A multi-pronged analytical approach is required to confirm the identity, purity, and structural

integrity of 2'-fluoro-5'-O-DMT-2'-deoxyinosine and oligonucleotides derived from it. Mass

spectrometry and liquid chromatography are the key techniques for this characterization.[16]
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Protocol: Characterization by LC-MS/MS
Objective: To verify the molecular weight and purity of the synthesized nucleoside.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as

a mixture of acetonitrile and water.

Chromatographic Separation:

Technique: Use Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

[17]

Column: A C18 stationary phase is commonly used for nucleoside separation.[17]

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate or

ammonium acetate) and an organic solvent (e.g., acetonitrile).

Detection: Monitor the elution profile using a UV detector, typically at 260 nm.

Mass Spectrometry Detection:

Ionization: Couple the HPLC eluent to an Electrospray Ionization (ESI) source.[18]

Analysis: Analyze the ions in a mass spectrometer to obtain the mass-to-charge ratio

(m/z), confirming the molecular weight.[19]

Tandem MS (MS/MS): For structural confirmation, select the precursor ion corresponding

to the molecule and subject it to collision-induced dissociation (CID) to generate a

characteristic fragmentation pattern.[19]
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Analytical Workflow
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Caption: Standard analytical workflow for the characterization of modified nucleosides.

Conclusion
2'-Fluoro-5'-O-DMT-2'-deoxyinosine is a meticulously designed molecule whose chemical

properties are tailored for the synthesis of high-performance oligonucleotides. The 2'-fluoro

group provides a critical enhancement in conformational stability and nuclease resistance,

while the 5'-DMT group enables efficient, controlled synthesis and purification. A thorough

understanding of its acid lability, reactivity, and appropriate analytical characterization methods

is paramount for its successful application in the development of next-generation nucleic acid

therapeutics and advanced molecular diagnostics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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